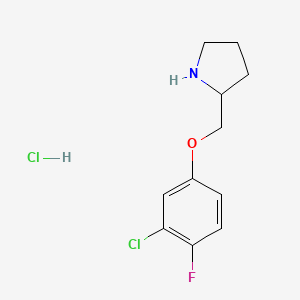

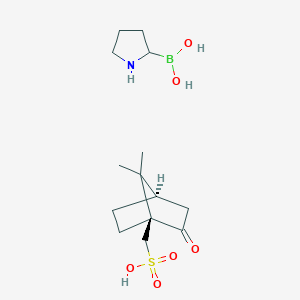

![molecular formula C13H11N3O3S B2888953 N-(4-methoxybenzo[d]thiazol-2-yl)-5-methylisoxazole-3-carboxamide CAS No. 941909-26-8](/img/structure/B2888953.png)

N-(4-methoxybenzo[d]thiazol-2-yl)-5-methylisoxazole-3-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“N-(4-methoxybenzo[d]thiazol-2-yl)-5-methylisoxazole-3-carboxamide” is a complex organic compound that contains several functional groups, including a methoxy group, a benzothiazole group, a methylisoxazole group, and a carboxamide group . These functional groups suggest that this compound may have interesting chemical and biological properties.

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The benzothiazole and isoxazole rings are aromatic and planar, which could lead to interesting electronic properties. The methoxy and carboxamide groups could participate in hydrogen bonding .Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. The benzothiazole and isoxazole rings might undergo electrophilic substitution reactions. The carboxamide group could be hydrolyzed to produce a carboxylic acid and an amine .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the methoxy group could increase its solubility in organic solvents, while the carboxamide group could allow it to form hydrogen bonds .Aplicaciones Científicas De Investigación

Synthesis and Characterization

N-(4-methoxybenzo[d]thiazol-2-yl)-5-methylisoxazole-3-carboxamide and its derivatives have been synthesized and characterized in several studies focusing on their potential applications in medicinal chemistry and material science. For instance, Hassan et al. (2014) synthesized 5-Amino-N-aryl-3-[(4-methoxyphenyl)amino]-1H-pyrazole-4-carboxamides through a reaction involving N-(aryl)-2-cyano-3-[(4-methoxyphenyl)amino]-3-(methylthio)acrylamides, highlighting the compound's relevance in the synthesis of novel heterocyclic compounds with potential cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells (Hassan, Hafez, & Osman, 2014).

Antimicrobial and Antifungal Activity

The antimicrobial and antifungal activities of derivatives of N-(4-methoxybenzo[d]thiazol-2-yl)-5-methylisoxazole-3-carboxamide have been explored. Alhameed et al. (2019) synthesized novel thiazolidine-2,4-dione carboxamide and amino acid derivatives, demonstrating weak to moderate antibacterial activity against Gram-negative bacteria and antifungal activity, indicating their potential as antimicrobial agents (Alhameed et al., 2019).

Inhibition of Cell Adhesion Molecules

Compounds related to N-(4-methoxybenzo[d]thiazol-2-yl)-5-methylisoxazole-3-carboxamide have shown promise in inhibiting cell adhesion molecules, which are crucial in the inflammatory process. Boschelli et al. (1995) reported on derivatives that inhibited the expression of E-selectin, ICAM-1, and VCAM-1, which play a significant role in the adherence of neutrophils to activated endothelial cells, suggesting potential anti-inflammatory applications (Boschelli et al., 1995).

Photodynamic Therapy

The derivatives of N-(4-methoxybenzo[d]thiazol-2-yl)-5-methylisoxazole-3-carboxamide have been investigated for their potential in photodynamic therapy. Pişkin et al. (2020) synthesized new zinc phthalocyanine derivatives with high singlet oxygen quantum yields, substituted with benzenesulfonamide derivative groups containing Schiff base, indicating their potential use as Type II photosensitizers for cancer treatment in photodynamic therapy (Pişkin, Canpolat, & Öztürk, 2020).

Anti-bacterial Evaluation

Novel 1,3,4-thiadiazole derivatives bearing a semicarbazone moiety, related to N-(4-methoxybenzo[d]thiazol-2-yl)-5-methylisoxazole-3-carboxamide, have shown excellent anti-bacterial activities. Wan et al. (2018) demonstrated their efficacy against Xanthomonas oryzae pv. oryzae and Xanthomonas axonopodis pv. citri, suggesting their potential as anti-bacterial agents (Wan et al., 2018).

Direcciones Futuras

Propiedades

IUPAC Name |

N-(4-methoxy-1,3-benzothiazol-2-yl)-5-methyl-1,2-oxazole-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11N3O3S/c1-7-6-8(16-19-7)12(17)15-13-14-11-9(18-2)4-3-5-10(11)20-13/h3-6H,1-2H3,(H,14,15,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCPHMMFZHTVVQC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)C(=O)NC2=NC3=C(C=CC=C3S2)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-methoxybenzo[d]thiazol-2-yl)-5-methylisoxazole-3-carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

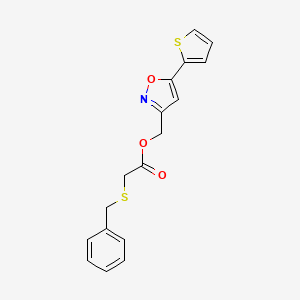

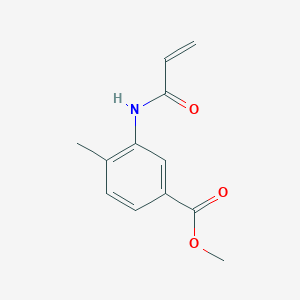

![N-(3-fluoro-4-methylphenyl)-2-((9-(4-methoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide](/img/no-structure.png)

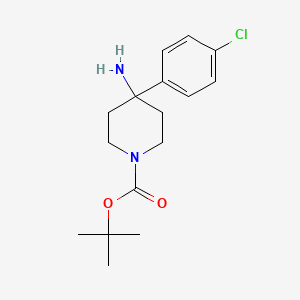

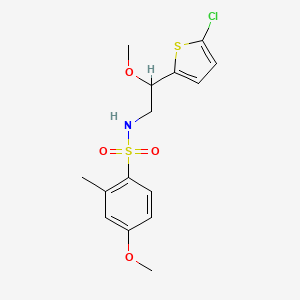

![7-Chloro-2-(furan-2-ylmethyl)-1-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2888879.png)

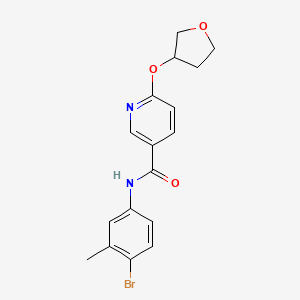

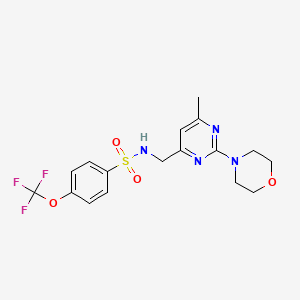

![N-(benzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-2-phenylacetamide hydrochloride](/img/structure/B2888880.png)

![2-(chloromethyl)-3-[3-(trifluoromethyl)phenyl]quinazolin-4(3H)-one](/img/structure/B2888892.png)